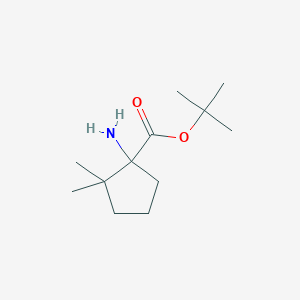![molecular formula C21H23N3O B2924001 2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide CAS No. 850925-48-3](/img/structure/B2924001.png)
2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide is a compound that has gained attention in the scientific community due to its potential applications as a drug candidate. This compound is also known as PEP005, and it is a synthetic derivative of ingenol-3-angelate, which is a natural compound found in the sap of the Euphorbia peplus plant. PEP005 has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of PEP005 involves the activation of PKC enzymes. PKC enzymes are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PEP005 activates PKC by binding to the C1 domain of the enzyme, leading to the translocation of PKC to the plasma membrane. This results in the activation of downstream signaling pathways that lead to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
PEP005 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the PKC pathway. PEP005 also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory skin diseases. Additionally, PEP005 has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using PEP005 in lab experiments is its specificity towards PKC enzymes. This makes it a useful tool for studying the role of PKC in various cellular processes. However, PEP005 is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, PEP005 has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for research on PEP005. One area of research is the development of more efficient synthesis methods for PEP005. Another area of research is the identification of other potential targets for PEP005, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the long-term effects of PEP005 on human health.
合成法
PEP005 can be synthesized in the laboratory using a multi-step process. The first step involves the synthesis of 3-(1-prop-2-enylbenzimidazol-2-yl)propylamine, which is then reacted with phenylacetyl chloride to form 2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide. The synthesis of PEP005 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
PEP005 has been extensively studied for its potential applications in cancer treatment. It has been shown to have antitumor effects in various types of cancer, including melanoma, squamous cell carcinoma, and basal cell carcinoma. PEP005 works by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling pathways. Activation of PKC by PEP005 leads to the induction of cell death in cancer cells.
特性
IUPAC Name |
2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)16-17-9-4-3-5-10-17/h2-7,9-12H,1,8,13-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBZIUWHFXVSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)
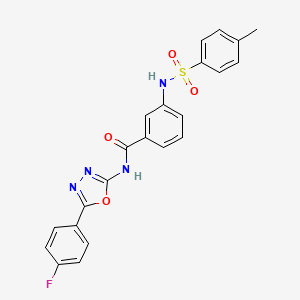


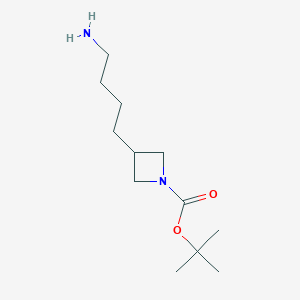
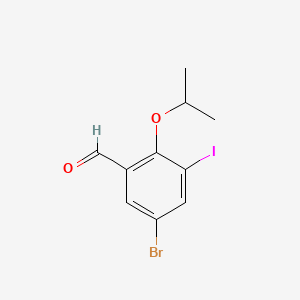
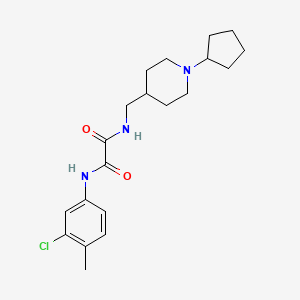
![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)
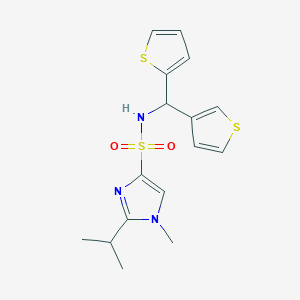
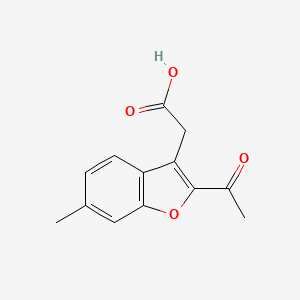
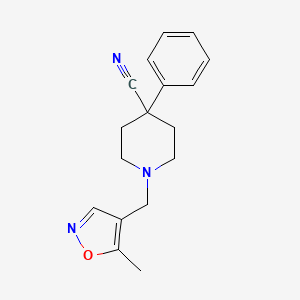
![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2923936.png)
